molecular formula C6H15NO6S B1683097 N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid CAS No. 7365-44-8

N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid

Cat. No.: B1683097
CAS No.: 7365-44-8
M. Wt: 229.25 g/mol
InChI Key: JOCBASBOOFNAJA-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-1,1-Dihydroxymethyl-Ethylamino)-Ethanesulfonic Acid is an organic compound belonging to the class of 1,2-aminoalcohols. These compounds contain an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom

Mechanism of Action

Target of Action

N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid, also known as TES, is primarily used as a buffer substance in biological research . It is known to form a complex with DNA , and it can also interact with metal ions, particularly copper (II) ions .

Mode of Action

TES interacts with its targets through complex formation. In the case of DNA, it forms a complex that can affect the kinetics of restriction enzymes . When interacting with metal ions, TES acts as a chelating agent, forming stable complexes that can control the reactivity of the metal ions .

Biochemical Pathways

The primary biochemical pathway affected by TES is the restriction enzyme kinetics in DNA processing . By forming a complex with DNA, TES can influence the rate at which restriction enzymes cut DNA. This can have downstream effects on processes such as DNA replication, transcription, and translation.

Pharmacokinetics

Its solubility in water suggests that if it were introduced into a biological system, it could be distributed through aqueous bodily fluids.

Result of Action

The result of TES’s action depends on its context of use. In DNA processing, its interaction with DNA can affect the activity of restriction enzymes, potentially influencing the outcomes of genetic experiments . When used as a chelating agent, TES can control the reactivity of metal ions, which may be relevant in certain chemical reactions .

Action Environment

The action of TES can be influenced by environmental factors such as pH and the presence of other substances. As a buffer, TES helps maintain a stable pH in a solution , which is crucial for many biological and chemical processes. The presence of substances like DNA or metal ions can also influence TES’s action, as it can form complexes with these substances .

Preparation Methods

The synthesis of 2-(2-Hydroxy-1,1-Dihydroxymethyl-Ethylamino)-Ethanesulfonic Acid involves several steps. One common method includes the reaction of an appropriate amine with a sulfonic acid derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.

Chemical Reactions Analysis

2-(2-Hydroxy-1,1-Dihydroxymethyl-Ethylamino)-Ethanesulfonic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it serves as a buffer in biochemical assays and experiments . In medicine, it has potential therapeutic applications due to its unique chemical properties. Additionally, it is used in the industry for the production of various chemical products and materials.

Comparison with Similar Compounds

2-(2-Hydroxy-1,1-Dihydroxymethyl-Ethylamino)-Ethanesulfonic Acid can be compared with other similar compounds such as 2-Hydroxymethyl-1,3-propanediol and 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol . These compounds share similar structural features but differ in their chemical properties and applications. The uniqueness of 2-(2-Hydroxy-1,1-Dihydroxymethyl-Ethylamino)-Ethanesulfonic Acid lies in its specific functional groups and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]ethanesulfonic acid
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InChI

InChI=1S/C6H15NO6S/c8-3-6(4-9,5-10)7-1-2-14(11,12)13/h7-10H,1-5H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCBASBOOFNAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3064643
Record name TES
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Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] White odorless crystalline powder; [Alfa Aesar MSDS]
Record name N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid
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CAS No.

7365-44-8
Record name N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid
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Record name TES
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Record name 2-(2-Hydroxy-1,1-Dihydroxymethyl-Ethylamino)-Ethanesulfonic Acid
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Record name Ethanesulfonic acid, 2-[[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino]-
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Record name TES
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Record name 2-(tris(hydroxymethyl)methylamino)ethane-1-sulphonic acid
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Record name N-TRIS(HYDROXYMETHYL)METHYL-2-AMINOETHANESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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